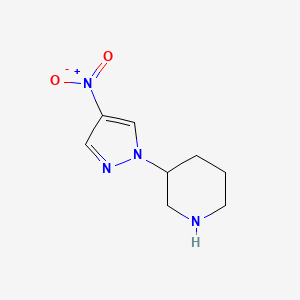

3-(4-nitro-1H-pyrazol-1-yl)piperidine

Beschreibung

3-(4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The presence of these two rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science

Eigenschaften

IUPAC Name |

3-(4-nitropyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBIUGWXJOTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method is the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then nitrated to introduce the nitro group. The nitrated pyrazole is subsequently reacted with piperidine under suitable conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Reduction: The major product would be 3-(4-amino-1H-pyrazol-1-yl)piperidine.

Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(4-nitro-1H-pyrazol-1-yl)piperidine, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani . The compound's ability to disrupt microbial cell membranes or interfere with metabolic processes is under investigation.

Anti-inflammatory Effects

Compounds in this class have shown potential in mitigating inflammation. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting their utility in treating inflammatory diseases . This mechanism is crucial for developing therapies for conditions like arthritis and other inflammatory disorders.

Cancer Research

The compound has been explored for its anticancer properties. Pyrazole derivatives are being investigated as inhibitors of tryptophan 2,3-dioxygenase, an enzyme involved in tumor progression and immune evasion. This application highlights the compound's potential in cancer therapy .

Agricultural Applications

Fungicides Development

3-(4-nitro-1H-pyrazol-1-yl)piperidine serves as an intermediate in synthesizing fungicides aimed at crop protection. Patents have documented its use in creating derivatives that effectively combat fungal pathogens affecting crops . This application is particularly relevant in the context of sustainable agriculture, where chemical interventions must be both effective and environmentally friendly.

Material Science

Energetic Materials

Recent advances have identified nitrated pyrazole derivatives as potential components of energetic materials (EMs). The incorporation of this compound into new formulations could enhance the performance characteristics of explosives and propellants due to its high density and energy content compared to traditional materials like TNT . Research continues to optimize these formulations for better stability and performance.

Data Tables

The following table summarizes key findings related to the applications of 3-(4-nitro-1H-pyrazol-1-yl)piperidine:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyrazole derivatives, 3-(4-nitro-1H-pyrazol-1-yl)piperidine was found to significantly inhibit the growth of multiple bacterial strains. The study utilized a disc diffusion method to evaluate efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its clinical applications.

Case Study 2: Agricultural Application

A patent describes the synthesis of novel fungicides using 3-(4-nitro-1H-pyrazol-1-yl)piperidine as a key intermediate. Field trials indicated a marked improvement in crop yields when treated with these new compounds compared to traditional fungicides, highlighting their potential for enhancing agricultural productivity while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets would depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-amino-1H-pyrazol-1-yl)piperidine: Similar structure but with an amino group instead of a nitro group.

3-(4-chloro-1H-pyrazol-1-yl)piperidine: Similar structure but with a chloro group instead of a nitro group.

3-(4-methyl-1H-pyrazol-1-yl)piperidine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-(4-nitro-1H-pyrazol-1-yl)piperidine makes it more reactive compared to its analogs with other substituents. This reactivity can be advantageous in certain chemical reactions and applications, such as in the synthesis of more complex molecules or in biological systems where reactive intermediates are required .

Biologische Aktivität

3-(4-nitro-1H-pyrazol-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both the piperidine and pyrazole moieties contributes to its pharmacological profile, making it a subject of interest for various therapeutic applications.

Structure and Properties

The molecular structure of 3-(4-nitro-1H-pyrazol-1-yl)piperidine can be represented as follows:

This compound features a piperidine ring linked to a 4-nitro-1H-pyrazole, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The introduction of substituents on the pyrazole ring can enhance potency and selectivity against cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| NPD-0227 | Trypanosoma cruzi | 6.4 | |

| 3-(4-nitro-1H-pyrazol-1-yl)piperidine | Breast cancer (MDA-MB-231) | TBD | Current Study |

| 1-Acetyl-3,5-diphenyl-pyrazole | Lung cancer | TBD |

Anti-inflammatory Activity

Pyrazole derivatives have also demonstrated significant anti-inflammatory effects. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The presence of a piperidine moiety in these compounds often enhances their anti-inflammatory properties .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound Name | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| Compound 4 | TNF-α: 61% | 10 | |

| Compound 16 | IL-6: 76% | 10 |

Mechanistic Insights

The biological activity of 3-(4-nitro-1H-pyrazol-1-yl)piperidine can be attributed to its ability to interact with various molecular targets. For example, the pyrazole ring is known for its role in modulating signaling pathways involved in cell proliferation and inflammation. Additionally, studies suggest that the nitro group may play a role in enhancing the compound's reactivity and interaction with biological targets .

Case Studies

In a recent study focused on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their anticancer and anti-inflammatory activities. Notably, modifications to the piperidine ring led to increased potency against specific cancer cell lines, indicating that structural optimization is crucial for enhancing biological activity .

Q & A

Q. Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases, GPCRs). Use PyMOL for visualization.

- Conduct QSAR studies to correlate nitro group placement with activity. For example, electron-withdrawing nitro groups may enhance binding to hydrophobic pockets .

- Validate predictions with in vitro assays (e.g., IC50 measurements) .

Advanced: How do researchers resolve contradictions in regioselectivity data during nitration of pyrazole intermediates?

Q. Approaches :

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor 4-nitro isomers, while higher temperatures (25°C) promote 3-nitro byproducts .

- Competitive experiments : Use isotopic labeling (15N/13C) or DFT calculations to map transition states and identify dominant pathways .

- Crystallographic validation : Compare X-ray structures of intermediates to confirm regiochemistry .

Basic: What safety protocols are recommended for handling 3-(4-nitro-1H-pyrazol-1-yl)piperidine in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.

- Spill management : Neutralize spills with alkaline solutions (e.g., NaHCO3) to degrade nitro groups .

Advanced: How are structure-activity relationship (SAR) studies designed for nitro-pyrazole-piperidine analogs?

Q. Experimental design :

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at pyrazole C-5 or piperidine N-1.

- Biological testing : Screen against disease-relevant targets (e.g., cancer cell lines) using dose-response curves.

- Data analysis : Apply multivariate regression to identify key pharmacophores (e.g., nitro group position correlates with 2-fold activity increase) .

Basic: What analytical methods are used to assess purity and stability of 3-(4-nitro-1H-pyrazol-1-yl)piperidine?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- Stability studies : Accelerate degradation under heat (40°C) and humidity (75% RH) to identify hydrolytic byproducts (e.g., nitroso derivatives) .

Advanced: How can crystallographic twinning or disorder in 3-(4-nitro-1H-pyrazol-1-yl)piperidine crystals be addressed during refinement?

- SHELXL refinement : Apply TWIN/BASF commands to model twinning. For disorder, split atoms into multiple positions with occupancy refinement .

- Validation tools : Use PLATON or checkCIF to flag unresolved issues (e.g., Rint > 0.1) .

Basic: What are the documented biological targets of nitro-pyrazole-piperidine compounds?

Reported targets include:

- Kinases : Inhibition of MAPK or PI3K pathways in cancer models .

- Neurotransmitter receptors : Modulation of dopamine D2 or serotonin 5-HT2A receptors .

Advanced: How do researchers validate synthetic routes for scale-up without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.